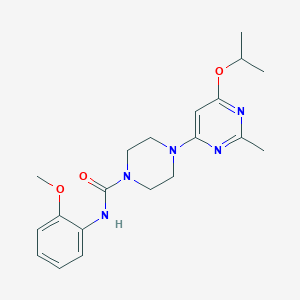![molecular formula C13H17F2N B2476073 1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine CAS No. 1593933-84-6](/img/structure/B2476073.png)
1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine” is a chemical compound with the CAS Number: 1593933-84-6 . It has a molecular weight of 225.28 . The IUPAC name for this compound is 1-(2,6-difluorobenzyl)cyclohexan-1-amine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H17F2N/c14-11-5-4-6-12(15)10(11)9-13(16)7-2-1-3-8-13/h4-6H,1-3,7-9,16H2 . This indicates that the molecule consists of a cyclohexanamine ring with a 2,6-difluorobenzyl group attached.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .科学的研究の応用
Synthesis and Chemical Reactions
Aminolysis Studies : The compound demonstrates interesting behavior in aminolysis reactions, specifically with unshielded amines in high-dielectric mediums. It shows that the reaction dynamics change significantly with the steric hindrance of the reacting amine and the medium's properties (Novakov et al., 2017).
Building Blocks for Discovery Chemistry : It has been used in the synthesis of amine stereoisomers of the tetrafluorocyclohexyl ring system. These building blocks are vital in discovery chemistry programs and exhibit interesting properties related to their structural configuration (Bykova et al., 2017).
Ligand Design for Ethylene Tetramerization : Derivatives of the compound have been utilized in ligand design for efficient tetramerization of ethylene. The structural tuning of the ligand, particularly in the N-alkyl moiety, is crucial for enhancing the catalytic activity and selectivity in the tetramerization process (Kuhlmann et al., 2007).
Copolymerization Catalysis : It plays a role in the catalysis of copolymerization reactions, specifically in the context of cyclohexene oxide and carbon dioxide copolymerization. These reactions are essential for synthesizing polycarbonates with low molecular weight and narrow dispersity (Devaine-Pressing et al., 2015).
Coordination Polymers : The compound has been incorporated into the synthesis of coordination polymers. The inherent flexibility of the ligands derived from the compound allows for various conformations, significantly influencing the properties and applications of the resulting polymers (Chahine et al., 2021).
Sensor Device Manufacturing : It has been utilized in the manufacturing of sensor devices, specifically in the formation of radical adducts that exhibit intense fluorescence emission. This emission is highly sensitive to the solvent's polarity, making it a valuable component in sensor technology (López et al., 2008).
Safety and Hazards
The compound has been assigned the GHS pictograms GHS05 and GHS07, indicating that it can cause skin corrosion/burns/eye damage and may cause an allergic skin reaction . The compound is dangerous if ingested (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .
特性
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N/c14-11-5-4-6-12(15)10(11)9-13(16)7-2-1-3-8-13/h4-6H,1-3,7-9,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUXYKGFDKUZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=C(C=CC=C2F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1593933-84-6 |
Source


|
| Record name | 1-[(2,6-difluorophenyl)methyl]cyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]prop-2-en-1-one](/img/structure/B2475991.png)
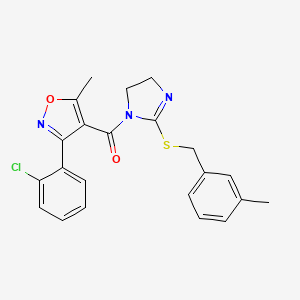
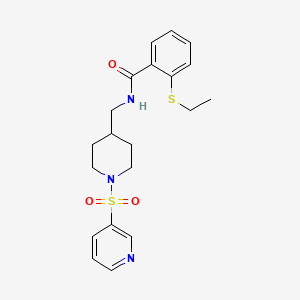


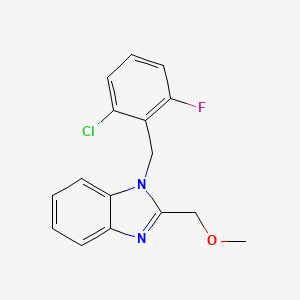
![3-allyl-8-(3,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2476002.png)
![3-(2,4-difluorophenyl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2476003.png)
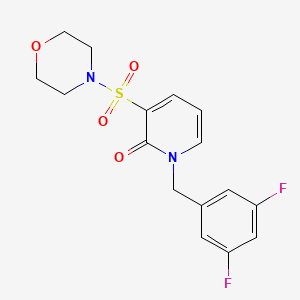
![6-[(4-Chlorophenyl)sulfanyl]nicotinohydrazide](/img/structure/B2476007.png)
![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide](/img/structure/B2476008.png)
